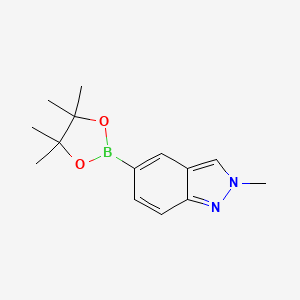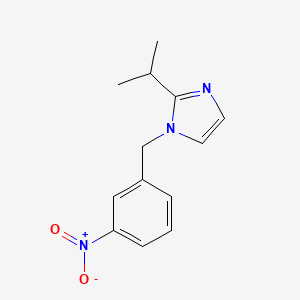
3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine
Übersicht
Beschreibung
3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine, also known as EMIP, is a synthetic molecule studied for its potential applications in scientific research. EMIP is a heterocyclic aromatic compound with a pyrazole ring and an indole ring, and is classified as a pyrazolopyridine. EMIP has been studied for its potential use in a variety of applications, including drug discovery, drug development, and medical imaging.
Wissenschaftliche Forschungsanwendungen
3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine has been studied for its potential applications in scientific research. It has been studied as a potential drug target in the treatment of various diseases, including cancer and neurological disorders. 3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine has also been studied for its potential use in medical imaging, as it has been found to bind to certain receptors in the brain and other organs. Additionally, 3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine has been studied for its potential use in drug development, as well as for its potential to modulate the activity of certain proteins.
Wirkmechanismus
The mechanism of action of 3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine is not fully understood. However, it has been proposed that 3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine binds to certain receptors in the brain and other organs, which may lead to its potential therapeutic effects. Additionally, 3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine has been shown to modulate the activity of certain proteins, which may also contribute to its potential therapeutic effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine have been studied in a number of studies. It has been found to bind to certain receptors in the brain and other organs, which may lead to its potential therapeutic effects. Additionally, 3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine has been found to modulate the activity of certain proteins, which may also contribute to its potential therapeutic effects. In addition, 3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine has been found to inhibit the activity of certain enzymes, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine in laboratory experiments include its low cost and availability, as well as its potential for use in drug discovery and development. Additionally, 3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine has been found to be relatively stable, and can be stored for extended periods of time without significant degradation. However, 3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine has been found to have relatively low bioavailability, and its effects on the human body are not well understood. Additionally, 3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine has been found to bind to certain receptors in the brain and other organs, which may lead to potential side effects.
Zukünftige Richtungen
For the study of 3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine include further research into its potential therapeutic applications, as well as further research into its potential side effects. Additionally, further research into the mechanism of action of 3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine is needed in order to better understand its potential therapeutic effects. Additionally, further research into the structure-activity relationship of 3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine is needed in order to optimize its potential therapeutic effects. Finally, further research into the synthesis of 3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine is needed in order to optimize its production and reduce its cost.
Eigenschaften
IUPAC Name |
5-(1-ethyl-3-methylindol-2-yl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c1-3-18-12-7-5-4-6-10(12)9(2)14(18)11-8-13(15)17-16-11/h4-8H,3H2,1-2H3,(H3,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYWOBXEUVKQSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1C3=CC(=NN3)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-2-carboxylic acid](/img/structure/B1386737.png)


![4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1386741.png)



![(6,7-Dimethyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1386745.png)
![(5-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1386746.png)




